molecular formula C8H17N B187548 3-Isopropylpiperidine CAS No. 13603-18-4

3-Isopropylpiperidine

Cat. No. B187548
CAS RN: 13603-18-4
M. Wt: 127.23 g/mol
InChI Key: FKEYLVBZOQMOOV-UHFFFAOYSA-N
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Description

3-Isopropylpiperidine is a compound with the molecular formula C8H17N . It is a synthetic fragment that plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines, including 3-Isopropylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .


Molecular Structure Analysis

The molecular structure of 3-Isopropylpiperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI representation of the molecule is InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 .


Chemical Reactions Analysis

Piperidines, including 3-Isopropylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Isopropylpiperidine has a molecular weight of 127.23 g/mol . It is a liquid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some applications based on the information available:

  • Pharmaceutical Industry

    • Piperidines are used in the synthesis of various pharmaceuticals .
    • Specific applications include voglibose for anti-diabetic properties and donepezil for Alzheimer’s therapy .
    • Insights extend to applications in anti-cancer chemotherapy, analgesics, anti-influenza agents, anti-tuberculosis medications, and anticoagulants .
  • Anticancer Applications

    • Piperine and piperidine have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by these two phytochemicals .

Safety And Hazards

The safety data sheet for 3-Isopropylpiperidine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is advised to be used only for R&D and not for medicinal or household use .

Future Directions

Piperidine compounds, including 3-Isopropylpiperidine, have shown therapeutic potential against various types of cancers . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , and the exploration of their medical applications .

properties

IUPAC Name

3-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEYLVBZOQMOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylpiperidine

CAS RN

13603-18-4
Record name 3-(propan-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Ponnuswamy, V Mohanraj, P Sakthivel… - Optik, 2014 - Elsevier
A new class of organic nonlinear optical crystalline material, cis-2,6-diphenyl-3-isopropylpiperidine-4-one (3IPO), was prepared. The single crystals of the title material with good optical …
Number of citations: 4 www.sciencedirect.com
S SIVAKUMAR - Citeseer
… Therefore it is concluded that the syn and anti isomers o N-formyl-3-isopropylpiperidine derivative exists as an equilibrium mixture of boat form B1 (Jtrans ≈10 Hz, Jcis ≈4 Hz)/B5 (…
Number of citations: 2 citeseerx.ist.psu.edu
S SIVAKUMAR - Citeseer
… Therefore, it is concluded that the syn and anti isomers of N-formyl-3isopropylpiperidine derivative exists as an equilibrium mixture of boat form B1 (J ≈10 Hz, Jcis ≈4 Hz)/B5 (Jtrans ≈…
Number of citations: 2 citeseerx.ist.psu.edu
M Ferles, J Pliml - Advances in Heterocyclic Chemistry, 1970 - Elsevier
… A mixture of 3-isopropylidenepiperidine (70), 5-isopropyl-3piperideine (71), and 3-isopropylpiperidine was obtained in the electrolytic reduction of 3-pyridyldimethylcarbinol. No 3-…
Number of citations: 22 www.sciencedirect.com
AI Subota, AO Lutsenko… - European Journal of …, 2019 - Wiley Online Library
… of the target products using a flow reactor for the first step, and a 5 L autoclave for the hydrogenation; this allowed obtaining 0.5 kg of a representative compound (3-isopropylpiperidine). …
S Laschat, R Fröhlich, B Wibbeling - The Journal of Organic …, 1996 - ACS Publications
N-Benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, which are obtained from alanine, leucine, or phenylalanine methyl esters in five steps, can be cyclized …
Number of citations: 43 pubs.acs.org
A Ramalingam, S Sambandam, H Louis… - Hirshfeld Surface, DFT … - papers.ssrn.com
In this present study, the possibility of using 2, 6-bis (4-chlorophenyl)-3, 3-dimethylpiperidin-4-one (BCDP) as an antiviral agent against HIV was carefully evaluated. In order to achieve …
Number of citations: 1 papers.ssrn.com
J Chen, JW Lim, S Chiba - Tetrahedron, 2022 - Elsevier
Facile conversion of 2-piperidones and 2-pyrrolidones into 2-cyano-3-iodo piperidines or pyrrolidines has been accomplished by the sequence of 1) controlled hydride reduction of …
Number of citations: 3 www.sciencedirect.com
TA Dar, B Thirunavukkarasu, A Ganapathi… - Materials Today …, 2022 - Elsevier
N-Heterocycles are prime Skelton and have been taken as an important contrivance for the construction of competent bioactive molecules. This study intends to amalgamate, …
Number of citations: 1 www.sciencedirect.com
M Amat, G Guignard, N Llor… - The Journal of Organic …, 2014 - ACS Publications
… mmol), n-BuLi (4.14 mL of a 2.5 M solution in hexanes, 6.6 mmol), and NH 3 ·BH 3 (205 mg, 6.6 mmol) in anhydrous THF (9 mL), (S)-[(R)-2-hydroxy-1-phenylethyl]-3-isopropylpiperidine …
Number of citations: 31 pubs.acs.org

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